molecular formula C8H8BBrO3 B1273707 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid CAS No. 690632-72-5

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

Cat. No. B1273707
CAS RN: 690632-72-5
M. Wt: 242.86 g/mol
InChI Key: BSSWVOKZPQTKGW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a chemical compound with the CAS Number: 690632-72-5 . It has a molecular weight of 242.86 and its IUPAC name is 5-bromo-2,3-dihydro-1-benzofuran-7-ylboronic acid .


Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.86 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It’s a powerful tool in organic chemistry for the creation of complex molecules from simpler ones.

Synthesis of Halogenated Nucleosides

The compound could potentially be used in the synthesis of halogenated nucleosides . Nucleosides are fundamental components of genetic material, and halogenated versions have applications in medicinal chemistry and drug design.

Pharmaceutical Intermediate

Similar compounds, such as 5-Amino-2,3-dihydrobenzo[b]furan, are used as pharmaceutical intermediates . Therefore, it’s possible that “5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid” could serve a similar role in the synthesis of pharmaceutical compounds.

Allosteric Enhancers

Compounds like 5-Amino-2,3-dihydrobenzo[b]furan are allosteric enhancers of agonist activity at the A1 adenosine receptor . This suggests that “5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid” might have potential applications in biological research or drug development related to these receptors.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, coupling with a halogenated compound in the presence of a palladium catalyst and a base .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid participates, is a key step in many synthetic pathways. The product of this reaction can be used to synthesize various organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of biaryls, heteroaryls, and dienes, which are structural units in many natural products, pharmaceuticals, and materials .

Action Environment

The efficacy and stability of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a specific pH range for optimal performance . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSWVOKZPQTKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCC2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383429
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

CAS RN

690632-72-5
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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